(3,3-Dimethyl-piperidin-1-yl)-phenothiazin-10-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyl-piperidin-1-yl)-phenothiazin-10-yl-methanone is a complex organic compound that features a piperidine ring, a phenothiazine moiety, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-piperidin-1-yl)-phenothiazin-10-yl-methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the phenothiazine moiety. The final step involves the formation of the methanone group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-piperidin-1-yl)-phenothiazin-10-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(3,3-Dimethyl-piperidin-1-yl)-phenothiazin-10-yl-methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-piperidin-1-yl)-phenothiazin-10-yl-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures.
Phenothiazine Derivatives: Compounds containing the phenothiazine moiety.
Methanone Derivatives: Compounds featuring the methanone group.
Uniqueness
(3,3-Dimethyl-piperidin-1-yl)-phenothiazin-10-yl-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
306272-97-9 |
---|---|
Molecular Formula |
C20H22N2OS |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(3,3-dimethylpiperidin-1-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C20H22N2OS/c1-20(2)12-7-13-21(14-20)19(23)22-15-8-3-5-10-17(15)24-18-11-6-4-9-16(18)22/h3-6,8-11H,7,12-14H2,1-2H3 |
InChI Key |
BAQVTQPYHRIZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.